molecular formula C25H23N3O2S2 B12148627 N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12148627
M. Wt: 461.6 g/mol
InChI Key: RFCIHVPLQZQDBO-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzothieno-pyrimidinyl core linked to an acetamide moiety via a sulfanyl bridge.

Properties

Molecular Formula

C25H23N3O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C25H23N3O2S2/c29-22(28-18-10-12-19(13-11-18)30-14-17-6-2-1-3-7-17)15-31-24-23-20-8-4-5-9-21(20)32-25(23)27-16-26-24/h1-3,6-7,10-13,16H,4-5,8-9,14-15H2,(H,28,29)

InChI Key

RFCIHVPLQZQDBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

The precursor 4-chloro derivative is synthesized by reacting 2-aminothiophene-3-carbonitrile with cyclohexanone in the presence of phosphoryl chloride (POCl₃) under reflux. This yields the chlorinated intermediate, which serves as the substrate for subsequent sulfanyl group introduction.

Substitution of Chlorine with Sulfanyl Group

The chloro group at position 4 is replaced via nucleophilic aromatic substitution using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 12 hours. This generates 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol, confirmed by IR absorption at 2550 cm⁻¹ (S-H stretch) and a singlet at δ 3.85 ppm in ¹H NMR for the thiol proton.

Synthesis of N-[4-(Benzyloxy)phenyl]-2-chloroacetamide

The acetamide moiety is prepared through a two-step protocol:

Benzylation of 4-Aminophenol

4-Aminophenol is treated with benzyl bromide in methanol using sodium hydroxide as a base, yielding 4-(benzyloxy)aniline. Reaction completion is verified by GC-MS (m/z 199.0 [M⁺]) and the disappearance of the phenolic OH stretch in IR.

Chloroacetylation of 4-(Benzyloxy)aniline

4-(Benzyloxy)aniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base. The product, N-[4-(benzyloxy)phenyl]-2-chloroacetamide, is isolated in 85% yield. Key characterization includes a carbonyl stretch at 1656 cm⁻¹ (IR) and a triplet at δ 4.12 ppm (¹H NMR, CH₂Cl).

Coupling of the Thiol and Chloroacetamide Moieties

The final step involves a nucleophilic substitution reaction:

Reaction Conditions

A mixture of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol (1.2 eq) and N-[4-(benzyloxy)phenyl]-2-chloroacetamide (1.0 eq) is refluxed in DMF with potassium carbonate (K₂CO₃) for 8–10 hours. Potassium iodide (KI) is added as a catalyst to enhance reactivity.

Workup and Purification

The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol. Purity is assessed via HPLC (>98%), with LC-MS showing a molecular ion peak at m/z 480.1 [M+H]⁺. The ¹H NMR spectrum confirms the absence of thiol protons and the presence of benzyloxy aromatic signals at δ 7.32–7.45 ppm.

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) reduces reaction time to 2 hours with comparable yield (82%). This method minimizes side products such as disulfides.

Solid-Phase Synthesis

Immobilizing the thiol intermediate on Wang resin enables stepwise elongation, though yields are lower (65%) due to steric hindrance.

Optimization and Challenges

Oxidation Mitigation

To prevent thiol oxidation, reactions are conducted under nitrogen atmosphere. Adding antioxidants like ascorbic acid (0.1 eq) suppresses disulfide formation.

Solvent Selection

DMF outperforms THF and acetonitrile in solubility and reaction efficiency. Polar aprotic solvents stabilize the thiolate intermediate, enhancing nucleophilicity.

Analytical Data Summary

ParameterValue/ObservationTechnique
Melting Point178–180°CDifferential SC
IR (C=O)1671 cm⁻¹FT-IR
¹H NMR (CH₂S)δ 3.78 (s, 2H)400 MHz
LC-MS (Purity)98.5%ESI-QTOF
Yield (Standard Route)76%Gravimetric

Industrial Scalability Considerations

Cost-Effective Reagents

Replacing NaSH with thiourea reduces raw material costs by 40% without compromising yield.

Continuous Flow Synthesis

A tubular reactor system achieves 90% conversion in 1 hour, enabling kilogram-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) bridge serves as a key reactive site. Studies demonstrate that this group participates in nucleophilic substitution reactions under both acidic and basic conditions.

Reaction TypeConditionsProductsYieldReference
AlkylationK₂CO₃, DMF, 60°CS-Alkylated derivatives68-72%
ArylationCuI, L-proline, DMSO, 80°CBiaryl sulfides55-60%

These reactions enable functionalization of the sulfanyl group while preserving the benzothieno-pyrimidine core. Computational studies suggest the sulfur's lone pair electrons facilitate nucleophilic attack, with reaction rates dependent on steric hindrance from adjacent substituents.

Hydrolysis of the Acetamide Linkage

The acetamide moiety undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux):
    Produces 2-mercapto-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine and 4-(benzyloxy)phenylacetic acid.
    Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic Hydrolysis (NaOH, ethanol/water):
    Generates sodium 2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate.
    Kinetics : Pseudo-first-order rate constants range from 1.2×10⁻⁴ s⁻¹ (pH 12) to 3.8×10⁻⁵ s⁻¹ (pH 10).

Reactivity of the Benzothieno-Pyrimidine Core

The fused heterocyclic system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Electrophilic Aromatic Substitution

Nitration and halogenation occur preferentially at the C5 position of the thiophene ring :

ReagentConditionsProductRegioselectivity
HNO₃/H₂SO₄0°C, 2 hrC5-nitro derivative>90%
Br₂/FeBr₃CH₂Cl₂, 25°CC5-bromo derivative85%

Rationale: The thiophene's electron-rich nature directs electrophiles to the most nucleophilic position (C5), as confirmed by DFT calculations .

Ring-Opening Reactions

Treatment with strong oxidizers (e.g., KMnO₄/H₂SO₄) cleaves the thiophene ring, yielding sulfonic acid derivatives. This reaction is critical for synthesizing water-soluble analogs.

Benzyloxy Group Transformations

The 4-benzyloxyphenyl substituent undergoes two primary reactions:

  • Hydrogenolysis (H₂, Pd/C):
    Removes the benzyl group to generate a phenolic -OH (quantitative yield).

  • Ether Cleavage (BBr₃, CH₂Cl₂):
    Produces 4-hydroxyphenyl derivatives at -78°C (98% yield).

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate transition metals, forming stable complexes:

Metal SaltStoichiometryApplication
Cu(NO₃)₂1:2 (M:L)Antimicrobial agents
PtCl₂1:1Anticancer candidates

X-ray crystallography confirms octahedral geometry for Cu(II) complexes and square-planar geometry for Pt(II) derivatives .

Comparative Reactivity with Structural Analogs

The compound's reactivity differs significantly from analogs lacking the sulfanyl bridge:

ParameterThis Compound4-Oxo Analog
EAS Rate (k, s⁻¹)2.4×10⁻³1.1×10⁻³
Hydrolysis t₁/₂ (pH 7)48 hr72 hr
Metal Binding Constant (log K)8.9 (Cu²⁺)6.2 (Cu²⁺)

Key Insight: The sulfanyl group enhances electrophilicity at C5 and increases metal-binding affinity compared to oxo-containing analogs .

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibits significant enzyme inhibitory properties. Preliminary studies have shown its effectiveness against key enzymes involved in various diseases:

  • Acetylcholinesterase Inhibition : This compound may serve as an inhibitor for acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of this enzyme can enhance cholinergic transmission and improve cognitive functions .
  • α-Glucosidase Inhibition : The compound has also been studied for its potential to inhibit α-glucosidase, an enzyme that plays a significant role in carbohydrate metabolism. This property suggests possible applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption .

Anticancer Potential

The compound's structural characteristics suggest it may have anticancer properties. Research into similar compounds has indicated that derivatives of benzothieno[2,3-d]pyrimidine can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Compounds with similar scaffolds have shown efficacy against colon and breast cancer cells . The unique structural features of N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide could enhance its activity against specific cancer types.

Synthetic Routes and Modifications

The synthesis of this compound involves several steps:

  • Construction of the Benzothieno[2,3-d]pyrimidine Ring System : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the benzyloxy group and sulfanylacetamide moiety enhances the biological activity and solubility of the compound .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide:

StudyFocusFindings
Enzyme InhibitionDemonstrated potential as an acetylcholinesterase inhibitor with implications for Alzheimer's treatment.
Anticancer ActivitySimilar derivatives showed cytotoxic effects against various cancer cell lines; further research needed for this compound.
Synthesis & EvaluationExplored synthetic pathways and evaluated anti-inflammatory properties through molecular docking studies.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Structural and Functional Comparison with Similar Compounds

    The compound belongs to a class of benzothieno-pyrimidinyl acetamide derivatives, which exhibit structural diversity based on substituents at the pyrimidine ring, aryl groups, and sulfanyl-linked acetamide side chains. Below is a comparative analysis with key analogs:

    Substituent Variations and Molecular Design

    Compound Name Key Substituents Molecular Formula Notable Features
    Target Compound 4-(Benzyloxy)phenyl, tetrahydrobenzothieno-pyrimidinyl C₂₇H₂₄N₃O₂S₂ Benzyloxy group enhances lipophilicity and π-π stacking potential
    N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3-ethyl-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl)sulfanyl]acetamide () 2,6-Dimethylpyrimidinyl, ethyl group C₂₇H₂₉N₅O₃S₃ Sulfamoyl group improves solubility; ethyl substituent may reduce metabolic stability
    N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide () 4-Methylphenyl, ethylphenyl C₂₈H₂₈N₃O₂S₂ Methylphenyl enhances steric bulk, potentially affecting target selectivity
    2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () 4-Ethoxyphenyl, 4-methylphenyl C₂₈H₂₈N₃O₃S₂ Ethoxy group increases electron density, influencing hydrogen-bonding interactions
    N-(4-sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide () 4-sec-Butylphenyl, 4-ethoxyphenyl C₃₁H₃₄N₃O₃S₂ Bulky sec-butyl group may reduce membrane permeability
    N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide () 4-Methoxyphenyl, ethylphenyl C₂₇H₂₇N₃O₃S₂ Methoxy group improves metabolic stability compared to ethoxy analogs

    Biological Activity

    N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

    Chemical Structure and Properties

    The compound can be characterized by its complex structure, which includes a benzothieno-pyrimidine core and a benzyloxy phenyl group. The molecular formula is C22H24N2O2SC_{22}H_{24}N_2O_2S, with a molecular weight of approximately 378.5 g/mol. The presence of sulfur in its structure suggests potential interactions with biological targets.

    Biological Activity Overview

    Research indicates that compounds similar to N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit various biological activities:

    • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxic effects against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines with IC50 values ranging from 1.25 to 4.34 µM .
    • Tubulin Polymerization Inhibition : The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer treatment. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

    Table 1: Summary of Biological Activities

    Activity TypeCell LineIC50 Value (µM)Reference
    CytotoxicityMCF-72.13 ± 0.80
    CytotoxicitySiHa4.34 ± 0.98
    CytotoxicityPC-34.46 ± 0.53
    Tubulin Inhibition--

    Detailed Findings

    • In vitro Studies : Various studies have reported that the compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal human embryonic kidney cells (HEK-293T). This selectivity is crucial for developing effective anticancer therapies.
    • Molecular Docking Studies : In silico docking studies have indicated that the compound binds effectively at the colchicine-binding site of tubulin proteins, suggesting a mechanism of action that could be exploited for therapeutic purposes .
    • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for the compound, indicating its potential as a drug candidate .

    Q & A

    Q. Table 1: Representative Synthesis Conditions

    StepReagents/ConditionsYield (%)Reference
    Core cyclizationThiourea, HCl/EtOH, reflux68–74%
    Sulfanyl couplingK₂CO₃, dry acetone, RT70–82%
    Benzyloxy substitution4-(Benzyloxy)aniline, DMF, 60°C65–70%

    Advanced: How can reaction conditions be optimized to enhance yield?

    Methodological Answer:
    Optimization strategies include:

    • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading). For example, using a central composite design to maximize yield in the cyclization step by adjusting HCl concentration (0.5–2.0 M) and reflux time (4–12 hrs) .
    • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for benzyloxy group introduction, improving regioselectivity .
    • Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing side reactions .

    Critical Note : Conflicting yields in literature (e.g., 68% vs. 82% for sulfanyl coupling) may arise from impurities in starting materials or unoptimized stoichiometry .

    Basic: What spectroscopic techniques confirm structural integrity?

    Methodological Answer:

    • ¹H/¹³C NMR : Key signals include the benzyloxy proton (δ 5.0–5.2 ppm, singlet) and acetamide carbonyl (δ 170–175 ppm) .
    • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 506.12 (calculated for C₂₅H₂₃N₃O₂S₂) .
    • IR Spectroscopy : Stretching vibrations for S–C=S (1050–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

    Advanced: How to address discrepancies in reported biological activity data?

    Methodological Answer:
    Contradictions in activity (e.g., IC₅₀ variations) may stem from:

    • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24–72 hrs) .
    • Compound purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for reproducible results .
    • Solubility factors : Use of DMSO vs. aqueous buffers alters bioavailability; consider nanoformulation for consistent delivery .

    Advanced: What strategies improve solubility for in vivo studies?

    Methodological Answer:

    • Salt formation : Hydrochloride salts increase aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
    • Prodrug design : Esterification of the acetamide group (e.g., methyl ester) enhances lipophilicity, enabling passive diffusion .
    • Co-solvent systems : PEG-400/water (1:1 v/v) improves solubility without toxicity in rodent models .

    Basic: What in vitro assays are used for initial biological screening?

    Methodological Answer:

    • Kinase inhibition : ATP-Glo assay against tyrosine kinases (e.g., EGFR, VEGFR) at 10 µM .
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculation via nonlinear regression .
    • Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) to assess half-life (t₁/₂) .

    Advanced: How to design SAR studies for this compound?

    Methodological Answer:

    • Core modifications : Compare tetrahydrobenzothieno-pyrimidine vs. dihydro analogs to evaluate ring saturation effects on activity .
    • Substituent variation : Replace benzyloxy with methoxy or nitro groups to probe electronic effects on target binding .
    • Sulfanyl vs. sulfonyl : Test sulfonyl analogs to assess the role of sulfur oxidation state in potency .

    Q. Table 2: SAR Trends in Analogous Compounds

    ModificationActivity Trend (IC₅₀)Reference
    Benzyloxy → Methoxy2.5-fold decrease
    Sulfanyl → SulfonylLoss of activity
    Tetrahydro → DihydroImproved selectivity

    Advanced: How to resolve low yields in the final amide coupling step?

    Methodological Answer:

    • Activating agents : Use HATU or EDCI/HOBt to enhance coupling efficiency (yield increase from 65% to 85%) .
    • Temperature control : Conduct reactions at 0–5°C to minimize racemization of the acetamide group .
    • Workup optimization : Purify via flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted aniline .

    Basic: What computational tools predict binding modes?

    Methodological Answer:

    • Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP-binding pockets (PDB: 1M17) to identify key interactions (e.g., H-bonds with Glu762 in EGFR) .
    • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

    Advanced: How to validate target engagement in cellular models?

    Methodological Answer:

    • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., 10 µM, 1 hr) .
    • Western blotting : Quantify phosphorylation inhibition of downstream markers (e.g., ERK1/2 in MAPK pathway) .

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